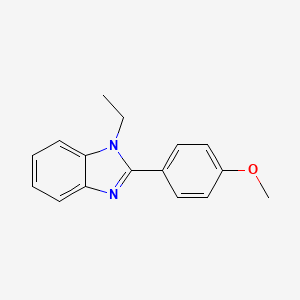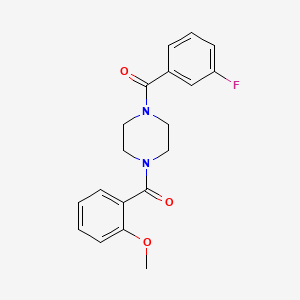![molecular formula C20H26N4O3S B5621549 2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)
2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspirocycles, including structures similar to 2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one, often involves microwave-assisted solid-phase synthesis techniques or direct annulation of primary amines with resin-bound bismesylates. These methodologies underscore the importance of specialized resin linkers, like α-methyl benzyl carbamate resin, for successful synthesis without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Molecular Structure Analysis
Crystal structure analysis of related compounds has revealed complex interactions within their crystalline frameworks, including hydrogen bonding and optimized geometric structures suitable for detailed study using quantum chemical computations. Such analyses help in understanding the molecular arrangement and predicting the behavior of similar compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Research on diazaspirocycles, including their chemical reactions, often focuses on their utility as intermediates in synthesizing various biologically active molecules. These compounds are versatile in reactions due to their structural characteristics, allowing for efficient Michael addition reactions and enabling the synthesis of a wide range of substituents (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspirocycles can be studied through thermodynamic analyses, which offer insights into their stability, reactivity, and interactions with other molecules. These properties are crucial for understanding the compound's behavior under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of such compounds are closely tied to their molecular structure, with specific functional groups contributing to their reactivity. Studies involving DFT (Density Functional Theory) help in predicting these properties accurately, offering valuable insights into potential chemical transformations and interactions (Zeng, Wang, & Zhang, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
2-benzyl-9-(1-methylimidazol-4-yl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-22-14-18(21-16-22)28(26,27)24-11-9-20(10-12-24)8-7-19(25)23(15-20)13-17-5-3-2-4-6-17/h2-6,14,16H,7-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCAWSAIECBUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)
![2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5621478.png)

![2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)
![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)
![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)


![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)

![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)